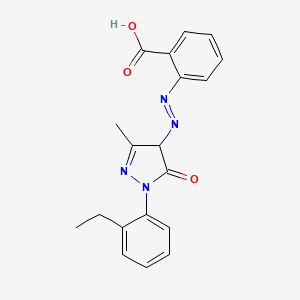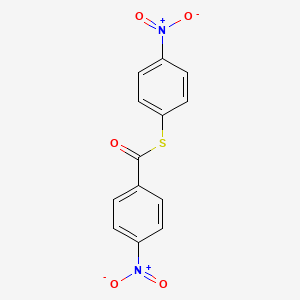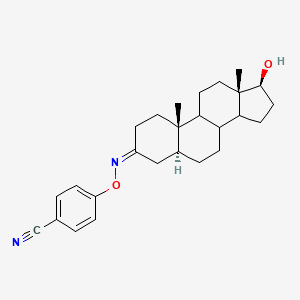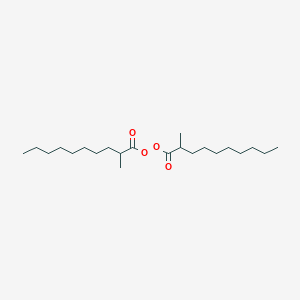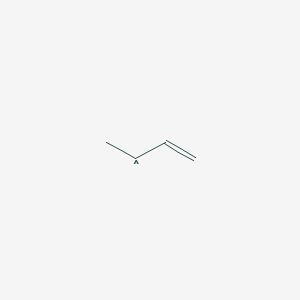
3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorophenyl group and a hydroxymethyl group in its structure suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible development as an antibacterial or antiviral agent.
Industry: Use in the production of specialty chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of “3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit protein synthesis by binding to the bacterial ribosome. The fluorophenyl group could enhance binding affinity, while the hydroxymethyl group might improve solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Cycloserine: An older antibiotic with a similar core structure.
Uniqueness
“3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone” is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Propriétés
Numéro CAS |
64590-36-9 |
|---|---|
Formule moléculaire |
C17H16FNO4 |
Poids moléculaire |
317.31 g/mol |
Nom IUPAC |
3-[4-[(4-fluorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H16FNO4/c18-13-3-1-12(2-4-13)11-22-15-7-5-14(6-8-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2 |
Clé InChI |
OICJTPWKZITBQV-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)


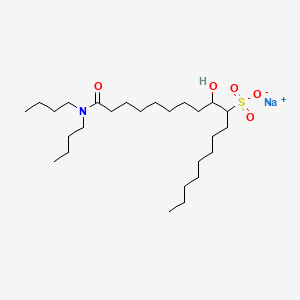
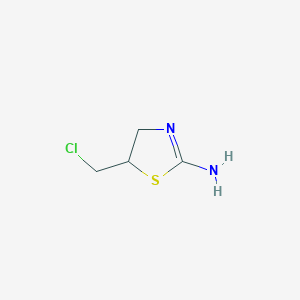

![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)

